3-Ethoxy-1-methylnaphthalene
Description
Contextualization within Naphthalene (B1677914) Chemistry Research
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic chemistry. figshare.com Its derivatives are integral to the development of a wide range of biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents. figshare.com The reactivity of the naphthalene ring allows for the introduction of various functional groups, leading to a vast library of compounds with tailored properties.
The substitution pattern on the naphthalene core significantly influences its electronic properties, reactivity, and potential applications. The introduction of an ethoxy group, an electron-donating substituent, and a methyl group can alter the molecule's polarity, solubility, and interaction with biological targets or other chemical species. Research into substituted naphthalenes often focuses on understanding these structure-property relationships to design novel materials and therapeutic agents. scispace.comontosight.ai The study of 3-Ethoxy-1-methylnaphthalene, therefore, fits within the broader endeavor to systematically explore the chemical space of functionalized naphthalenes.
Historical Development of Research on Ethoxy-Substituted Naphthalenes
The investigation of ethoxy-substituted naphthalenes has a history intertwined with the development of synthetic organic chemistry. Early research in the 20th century laid the groundwork for the synthesis of various alkoxy-naphthalenes. acs.org For instance, methods for the synthesis of 2-ethoxynaphthalene (B165321) have been documented, often involving the reaction of β-naphthol with an ethylating agent in the presence of an acid catalyst. prepchem.com
The development of more sophisticated synthetic methodologies, including metal-catalyzed cross-coupling reactions and Grignard reactions, has expanded the toolkit for creating specifically substituted naphthalenes. thieme-connect.comgoogle.com A patent describes the synthesis of 2-ethoxy naphthoic acid starting from 2-ethoxynaphthalene, highlighting the industrial interest in these compounds as intermediates. google.com While direct historical research focused exclusively on this compound is not extensively documented in readily available literature, its synthesis would historically rely on the established principles of electrophilic aromatic substitution and etherification reactions on a 1-methylnaphthalene (B46632) precursor. The study of related compounds, such as N,N,N'-tris-(2-ethoxy-naphthalen-1-yl), has been driven by their potential applications in materials science, for example as hole-transporting materials in organic electronics. scispace.com
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for specifically this compound appears to be limited, with a notable absence of dedicated studies on its synthesis, characterization, or application in peer-reviewed literature. The compound is available from commercial chemical suppliers, which suggests its use as a building block or intermediate in the synthesis of more complex molecules. bldpharm.com
Broader trends in naphthalene chemistry research point towards the development of efficient and highly selective synthesis methods for producing multi-substituted naphthalenes. rsc.org Modern synthetic strategies often employ advanced catalytic systems to control regioselectivity, which is crucial for preparing specific isomers like this compound. thieme-connect.com Research on other ethoxy-naphthalene derivatives is active, with studies exploring their use in the synthesis of macrocyclic systems and as components of biologically active compounds. frontiersin.org While direct research on this compound is not prominent, its potential as a synthetic intermediate means it may be utilized in proprietary industrial research and development that is not publicly disclosed. Future research could explore the unique properties imparted by the 1-methyl and 3-ethoxy substitution pattern, potentially uncovering novel applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-1-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-14-12-8-10(2)13-7-5-4-6-11(13)9-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXVAYIWYMZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503273 | |
| Record name | 3-Ethoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72036-01-2 | |
| Record name | 3-Ethoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethoxy 1 Methylnaphthalene and Its Analogs
Established Synthetic Pathways to the 3-Ethoxy-1-methylnaphthalene Core Structure
The construction of the this compound molecule typically involves a multi-step approach, beginning with a naphthalene (B1677914) scaffold that is sequentially functionalized. Key reactions in these pathways include the formation of a hydroxynaphthalene (naphthol) intermediate, followed by alkylation and etherification.
Multi-Step Approaches and Alkylation Reactions
A common strategy to synthesize alkoxy-alkyl-substituted naphthalenes begins with a commercially available or readily synthesized naphthol. For this compound, a logical precursor would be 1-methyl-3-naphthol. The synthesis of this intermediate can be approached through several routes, often involving the alkylation of a suitable naphthol.
One of the most fundamental C-C bond-forming reactions in aromatic chemistry is the Friedel-Crafts alkylation . wikipedia.orgmt.com In the context of synthesizing 1-methyl-3-naphthol, one could envision the methylation of 2-naphthol (B1666908). The hydroxyl group of 2-naphthol is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-naphthol, the ortho positions are C1 and C3. Thus, Friedel-Crafts alkylation of 2-naphthol with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), can potentially yield a mixture of 1-methyl-2-naphthol (B91520) and 3-methyl-2-naphthol. The regioselectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction temperature. rsc.orgrsc.org
Once the desired 1-methyl-3-naphthol is obtained, the ethoxy group can be introduced via a Williamson ether synthesis . This reaction involves the deprotonation of the naphthol to form a nucleophilic naphthoxide, which then undergoes an Sₙ2 reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ether. wikipedia.orguwindsor.ca
A plausible multi-step synthesis is outlined below:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to yield naphthalene-2-sulfonic acid.
Alkali Fusion to form 2-Naphthol: The sulfonic acid is then fused with sodium hydroxide (B78521) at high temperatures to produce sodium 2-naphthoxide, which upon acidification yields 2-naphthol.
Friedel-Crafts Alkylation: 2-naphthol is alkylated with a methylating agent to introduce the methyl group at the 1-position. This step may require optimization to achieve the desired regioselectivity.
Williamson Ether Synthesis: The resulting 1-methyl-3-naphthol is treated with a base (e.g., NaH or K₂CO₃) and an ethylating agent (e.g., C₂H₅I or C₂H₅Br) to form this compound.
Table 1: Key Reactions in the Multi-Step Synthesis of this compound
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | Naphthalene | Concentrated H₂SO₄, heat | Naphthalene-2-sulfonic acid |
Hydrolysis Reactions in Synthetic Sequences
Hydrolysis reactions are crucial in the synthesis of the naphthol precursors required for producing compounds like this compound. A well-established industrial method for the synthesis of 2-naphthol involves the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid, which is then subjected to alkali fusion. The resulting sodium 2-naphthoxide is subsequently hydrolyzed with acid to yield 2-naphthol. acs.orgdoi.orgresearchgate.net This hydrolysis of the sulfonate salt is a key step in converting a less reactive C-S bond into a more synthetically versatile C-O bond.
Regioselective Synthesis Strategies for Substituted Naphthalenes
Achieving the desired 1,3-substitution pattern on the naphthalene ring requires careful consideration of regioselectivity. Several strategies can be employed to control the position of incoming substituents.
Grignard Reagent-Mediated Syntheses of Naphthalene Derivatives
Grignard reagents offer a powerful method for the formation of carbon-carbon bonds. A synthetic approach to substituted naphthalenes can involve the use of a tetralone precursor. researchgate.net For instance, a suitably substituted tetralone can react with a Grignard reagent to introduce a new alkyl or aryl group. The resulting tertiary alcohol can then be dehydrated and aromatized to yield the desired substituted naphthalene. This method provides good regiocontrol as the initial substitution pattern is set on the tetralone ring.
For the synthesis of a 1,3-disubstituted naphthalene, one could start with a 3-substituted-1-tetralone. Reaction with a methyl Grignard reagent (CH₃MgBr) would introduce a methyl group at the 1-position. Subsequent dehydration and aromatization would lead to a 1-methyl-3-substituted naphthalene.
Kolbe-Schmitt Carboxylation and Related Reaction Mechanisms
The Kolbe-Schmitt reaction provides a method for the ortho-carboxylation of phenols and naphthols. scirp.orgacs.orgsemanticscholar.org When applied to 2-naphthol, the reaction with carbon dioxide under pressure and elevated temperature in the presence of a base can lead to the formation of 3-hydroxy-2-naphthoic acid. wikipedia.org This reaction proceeds through the formation of a naphthoxide, which then acts as a nucleophile to attack carbon dioxide. The regioselectivity is influenced by the reaction conditions, with kinetic control favoring ortho-carboxylation.
The resulting 3-hydroxy-2-naphthoic acid can then be a versatile intermediate. For example, the carboxylic acid group could be removed via decarboxylation to yield 2-naphthol, or it could be used to direct further substitutions before being removed. wikipedia.orgnih.govlibretexts.org While direct methylation of 3-hydroxy-2-naphthoic acid at the 1-position might be challenging, this intermediate highlights a strategy for regiocontrol through the introduction and subsequent removal of a directing group.
Table 2: Comparison of Regioselective Strategies
| Strategy | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|
| Friedel-Crafts Alkylation | 2-Naphthol | Direct C-C bond formation | Potential for polyalkylation and isomeric mixtures |
| Grignard Reaction on Tetralone | Substituted Tetralone | High regioselectivity based on precursor | Requires synthesis of the tetralone precursor |
| Kolbe-Schmitt Reaction | 3-Hydroxy-2-naphthoic acid | Introduces a functional group for further manipulation | Requires harsh conditions; subsequent decarboxylation step may be needed |
Advanced Synthetic Techniques for Naphthalene Analogues
Modern organic synthesis offers more sophisticated methods for the regioselective construction of substituted aromatic compounds. One such powerful technique is Directed ortho-Metalation (DoM) . wikipedia.orgacs.orgnih.gov In this strategy, a directing group on the naphthalene ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile to introduce a substituent with high regioselectivity.
For the synthesis of 1,3-disubstituted naphthalenes, one could start with a 3-substituted naphthalene bearing a suitable directing group. For example, a methoxy (B1213986) or an amide group at the 3-position could direct lithiation to the 2- and 4-positions. While not directly leading to the 1,3-pattern in a single step from a 3-substituted naphthalene, DoM offers a toolbox for the precise construction of polysubstituted naphthalenes that can be further elaborated.
Another advanced approach involves transition-metal-catalyzed cross-coupling reactions. While the Buchwald-Hartwig amination is a prominent example for C-N bond formation, related palladium-catalyzed reactions can be used for C-O bond formation (etherification). For instance, a 3-bromo-1-methylnaphthalene (B176847) could potentially be coupled with an ethoxide source in the presence of a suitable palladium catalyst and ligand to form this compound. This approach would depend on the successful regioselective synthesis of the brominated precursor.
Utilizing Friedel-Crafts Reactions in Naphthalene Functionalization
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, providing a direct method for the introduction of alkyl and acyl groups onto aromatic rings. In the context of naphthalene functionalization, the regioselectivity of the reaction is highly dependent on the nature of the substituents already present on the ring and the reaction conditions.
The acylation of 2-methoxynaphthalene (B124790), an analog of the ethoxy-substituted precursor to the target molecule, has been studied using various catalysts and solvents. These studies provide valuable insights into the directing effects of an alkoxy group on the naphthalene nucleus. For instance, the Friedel-Crafts acetylation of 2-methoxynaphthalene can yield different isomers depending on the catalyst and reaction conditions. With catalysts like aluminum chloride in solvents such as nitrobenzene, acylation often occurs at the 6-position. google.com However, under other conditions, the 1-position can also be acylated. The choice of acylating agent and catalyst system is therefore crucial in directing the electrophilic attack to the desired position.
While direct Friedel-Crafts methylation of ethoxynaphthalenes is a plausible step, the regioselectivity can be challenging to control. The ethoxy group is an ortho-, para-directing group, which in the case of a 3-ethoxynaphthalene would direct incoming electrophiles to the 2- and 4-positions. Therefore, a direct methylation of 3-ethoxynaphthalene might not be the most efficient route to the desired 1-methyl product. A more strategic approach might involve the acylation followed by reduction, or the use of a blocking group to achieve the desired substitution pattern.
Electrochemical Synthesis Methods for Naphthalene Derivatives
Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods for the functionalization of organic molecules. In the realm of naphthalene chemistry, electrochemical methods can be employed for various transformations, including couplings, oxidations, and reductions.
While specific electrochemical methods for the direct synthesis of this compound are not extensively documented, the principles of electrochemical synthesis can be applied to the formation of substituted naphthalenes. For instance, the electrochemical oxidation of naphthyl ethers in the presence of suitable nucleophiles could potentially lead to the introduction of substituents. Furthermore, electrochemical methods have been explored for the synthesis of donor-acceptor dyads and triads involving core-substituted naphthalene diimides, demonstrating the versatility of electrochemistry in modifying the naphthalene core. nih.gov
The development of electrochemical methods for the direct alkylation and alkoxylation of naphthalenes remains an active area of research. These methods could provide more sustainable and efficient routes to polysubstituted naphthalenes by minimizing the use of hazardous reagents and simplifying purification procedures.
Synthetic Approaches to Specific Naphthalene Derivatives
Preparation of Ethoxy- and Methyl-Substituted Naphthalene Structures
A plausible and commonly employed route to ethoxy-substituted naphthalenes is the Williamson ether synthesis. This method involves the reaction of a naphthol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. For the synthesis of a precursor to this compound, one could envision starting with 1-methyl-3-naphthol. The hydroxyl group of 1-methyl-3-naphthol can be deprotonated with a suitable base, like sodium hydroxide or potassium carbonate, to form the corresponding naphthoxide ion. This nucleophilic naphthoxide can then react with an ethyl halide in an SN2 reaction to yield the desired this compound.
A general procedure for the synthesis of 2-ethoxynaphthalene (B165321), which illustrates the principles of the Williamson ether synthesis, is as follows:
| Reactants | Reagents | Solvent | Conditions | Product |
| 2-Naphthol, Ethyl Iodide | Potassium Hydroxide | Ethanol | Reflux | 2-Ethoxynaphthalene |
This reaction typically proceeds in high yield and is a reliable method for the preparation of aryl ethers.
The introduction of the methyl group can be achieved through various methods, including Friedel-Crafts alkylation of a suitable naphthalene precursor. For example, the Friedel-Crafts acylation of a naphthalene derivative followed by reduction of the resulting ketone is a common strategy to avoid polyalkylation and rearrangement side reactions that can occur in direct alkylations.
Annulation and Cyclization Reactions in Naphthalene Synthesis
Annulation and cyclization reactions provide powerful strategies for the construction of the naphthalene ring system with predefined substitution patterns. These methods are particularly useful for accessing polysubstituted naphthalenes that are difficult to prepare through direct functionalization of the parent naphthalene molecule.
One notable method is the palladium-catalyzed annulation of internal alkynes . This approach allows for the formation of two new carbon-carbon bonds in a single step, leading to highly substituted naphthalenes. researchgate.net The reaction typically involves the coupling of an ortho-haloaryl ketone or a related derivative with an internal alkyne in the presence of a palladium catalyst. The judicious choice of the starting materials allows for the synthesis of a wide range of substituted naphthalenes.
Electrophilic cyclization of alkynes is another versatile method for the synthesis of substituted naphthalenes. nih.govnih.gov This reaction involves the cyclization of an appropriately substituted aryl alkyne, often initiated by an electrophile such as iodine or a proton source. The regioselectivity of the cyclization can be controlled by the substitution pattern of the starting alkyne and the reaction conditions. For example, the cyclization of an aryl propargyl alcohol can lead to the formation of a substituted naphthalene.
A tandem synthesis of 1,3-disubstituted naphthalenes has been developed via a TfOH-promoted directed-aldol and Friedel-Crafts reaction, showcasing a one-pot approach to creating two new C-C bonds and a new benzene (B151609) ring. nih.gov
Reactivity and Chemical Transformations of 3 Ethoxy 1 Methylnaphthalene
Oxidation Reactions of the Ethoxy Group and Naphthalene (B1677914) Ring Systems
The oxidation of substituted naphthalenes can occur at either the alkyl substituent or the aromatic ring, depending on the oxidant and reaction conditions.
Oxidation of the Methyl Group: The methyl group on the naphthalene ring is susceptible to oxidation. For instance, studies on 1-methylnaphthalene (B46632) (1-MN) have shown that it can be oxidized to produce a variety of products. Environmentally persistent free radicals (EPFRs) can facilitate the oxidation of 1-MN, yielding products such as 1-naphthaldehyde (B104281), various isomers of (hydroxymethyl)naphthalene, 1,4-naphthoquinone (B94277), and 4-hydroxy-4-methylnaphthalen-1-one nih.govnih.gov. This suggests that the methyl group of 3-Ethoxy-1-methylnaphthalene could be similarly oxidized to an alcohol, aldehyde, or even a carboxylic acid functional group.
Oxidation of the Naphthalene Ring: The naphthalene ring system itself can undergo oxidation, often leading to ring-opened products or quinones. The presence of activating groups like methyl and ethoxy can influence the site of oxidation. In the case of 1-MN, oxidation initiated by hydroxyl radicals can lead to the formation of 1,4-naphthoquinone nih.govnih.gov. It is plausible that under similar oxidative stress, the naphthalene core of this compound would exhibit comparable reactivity, potentially forming naphthoquinone derivatives. The ethoxy group is generally stable to many oxidizing agents, but harsh conditions could lead to its cleavage.
| Reactant | Oxidizing Conditions | Major Products |
| 1-Methylnaphthalene | EPFRs / OH Radicals | 1-Naphthaldehyde, (Hydroxymethyl)naphthalene, 1,4-Naphthoquinone nih.govnih.gov |
| Naphthalene | Acidic KMnO4 | Phthalic acid wordpress.com |
Nucleophilic and Electrophilic Substitution Reactions on Naphthalene Cores
Electrophilic aromatic substitution is a characteristic reaction of naphthalenes, which are generally more reactive than benzene (B151609) libretexts.org. The position of substitution is directed by existing substituents on the ring.
Directing Effects: In this compound, both the methyl group at C1 and the ethoxy group at C3 are activating, electron-donating groups.
The methyl group is an ortho, para-director. In naphthalene, this directs incoming electrophiles primarily to the C2 and C4 positions.
The ethoxy group is also a strong activating ortho, para-director. From the C3 position, it directs electrophiles to the C2 and C4 positions.
The combined directing effects of both groups strongly activate the C2 and C4 positions for electrophilic attack. Steric hindrance from the C1-methyl and C3-ethoxy groups might influence the regioselectivity between these two sites. For many electrophilic substitutions on naphthalene, attack at the α-position (like C4) is kinetically favored over the β-position (like C2) because the resulting carbocation intermediate is better stabilized by resonance wordpress.comlibretexts.orgyoutube.com. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position.
Examples of Electrophilic Substitution:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 4-nitro-3-ethoxy-1-methylnaphthalene.
Halogenation: Reaction with Br₂ in the presence of a Lewis acid would be expected to produce 4-bromo-3-ethoxy-1-methylnaphthalene.
Friedel-Crafts Acylation: This reaction can be sensitive to the solvent and conditions. In some cases, acylation of substituted naphthalenes can lead to substitution on the unsubstituted ring, particularly if the activating group is bulky or complexes with the Lewis acid catalyst libretexts.orgstackexchange.comechemi.com. However, given the strong activation from the ethoxy group, substitution at C4 remains the most probable outcome.
Nucleophilic aromatic substitution is generally difficult on the electron-rich naphthalene core unless there are powerful electron-withdrawing groups present, which is not the case for this compound.
Cyclization and Annulation Reactions Involving this compound Precursors
While this compound itself is a stable aromatic compound, molecules containing this core structure can be used as precursors in reactions that build additional rings onto the naphthalene framework. These cyclization and annulation reactions are powerful methods for synthesizing more complex polycyclic aromatic hydrocarbons.
For example, if this compound were modified to possess a side chain at an appropriate position (e.g., the C2 or C4 position), this chain could participate in an intramolecular cyclization. A classic example of such a reaction is the intramolecular Friedel-Crafts alkylation or acylation . If a precursor like 4-(3-ethoxy-1-methylnaphthalen-2-yl)butanoyl chloride were synthesized, it could undergo intramolecular acylation to form a new six-membered ring fused to the naphthalene system. The success of such reactions depends on the length and nature of the linking chain, which determines the size of the ring being formed.
Radical Reactions and Their Mechanistic Insights on Naphthalene Systems
The most likely site for radical reactions on this compound is the methyl group. The benzylic C-H bonds of the methyl group are weaker than the aromatic C-H bonds, making them susceptible to hydrogen atom abstraction by radicals.
Mechanism of Radical Formation: The process is typically initiated by a radical species, such as a hydroxyl radical (OH•), which is prevalent in atmospheric chemistry tandfonline.comrsc.org.
Initiation: A radical (X•) abstracts a hydrogen atom from the methyl group. C₁₀H₆(OCH₂CH₃)(CH₃) + X• → C₁₀H₆(OCH₂CH₃)(CH₂•) + HX
Propagation/Further Reactions: The resulting 1-naphthylmethyl-type radical is resonance-stabilized and can react further. In the presence of oxygen, it can form a peroxyl radical, which can then lead to the formation of aldehydes or alcohols nih.gov. For example, studies on 1-methylnaphthalene show that OH radical attack can lead to the formation of 1-naphthaldehyde nih.govnih.gov.
The naphthalene ring itself can also undergo radical addition, although this is generally less favorable than abstraction from the methyl group. Radical cations of naphthalene and its derivatives can also be generated through photoionization or reaction with potent oxidants like the sulfate (B86663) radical (SO₄•⁻) rsc.org.
| Radical Species | Reaction Type | Substrate | Resulting Species/Products |
| OH• | H-abstraction | 1-Methylnaphthalene | 1-Naphthylmethyl radical, 1-Naphthaldehyde nih.govnih.gov |
| Alkali Metals | Electron Transfer | 1-Methylnaphthalene | 1-Methylnaphthalene radical anion wikipedia.org |
Functional Group Interconversions and Modifications of this compound
The ethoxy and methyl groups on the naphthalene core can be chemically modified through various functional group interconversion (FGI) reactions ub.edusolubilityofthings.comvanderbilt.educompoundchem.com.
Reactions of the Ethoxy Group: The most common transformation for an aryl ether like the ethoxy group is cleavage to form the corresponding naphthol.
Ether Cleavage: Treatment with strong acids like HBr or HI, or with Lewis acids such as BBr₃, will cleave the ether bond to yield 3-hydroxy-1-methylnaphthalene (a naphthol) and an ethyl halide. This is a standard method for deprotecting phenolic hydroxyl groups.
Reactions of the Methyl Group: The methyl group can be converted into a range of other functional groups.
Benzylic Halogenation: Reaction with N-bromosuccinimide (NBS) under radical initiation (e.g., with light or AIBN) would selectively brominate the methyl group to give 1-(bromomethyl)-3-ethoxynaphthalene.
Oxidation: As discussed in section 5.1, controlled oxidation can convert the methyl group to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) group.
Further Reactions of the Bromomethyl Derivative: The 1-(bromomethyl) derivative is a versatile intermediate. It can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as cyanides (which can be hydrolyzed to carboxylic acids), azides (which can be reduced to amines), or alkoxides.
These interconversions allow this compound to serve as a starting material for a wide array of more complex substituted naphthalene derivatives.
Q & A
Q. Table 1. Key Parameters for Toxicological Assessment of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
